molecular formula C11H17NO3S B8295116 Phenyl 3-amino-3-methylbutane-1-sulfonate

Phenyl 3-amino-3-methylbutane-1-sulfonate

Cat. No. B8295116
M. Wt: 243.32 g/mol
InChI Key: RPIATIZJYPDHBF-UHFFFAOYSA-N
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Patent
US07772262B2

Procedure details

13.42 g of phenyl 3-methyl-3-nitrobutane-1-sulfonate were dissolved in 40 ml of MeOH, and 2.9 g of Raney nickel which had been washed until neutral were added. Hydrogenation was carried out under a pressure of 5 bar of hydrogen at RT for 20 hours. The catalyst was then filtered off and the solvent was removed in vacuo. 11.58 g of an amorphous solid were obtained.
Quantity
13.42 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N+:16]([O-])=O)([CH3:15])[CH2:3][CH2:4][S:5]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:7])=[O:6]>CO>[NH2:16][C:2]([CH3:15])([CH3:1])[CH2:3][CH2:4][S:5]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
13.42 g
Type
reactant
Smiles
CC(CCS(=O)(=O)OC1=CC=CC=C1)(C)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
2.9 g of Raney nickel which had been washed
ADDITION
Type
ADDITION
Details
until neutral were added
FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC(CCS(=O)(=O)OC1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.58 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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